
10-(Phosphonooxy)decyl methacrylate
Overview
Description
10-(Phosphonooxy)decyl methacrylate: is a chemical compound with the molecular formula C14H27O6P and a molecular weight of 322.33 g/mol . It is an organophosphate monomer that is commonly used in dental adhesive materials . This compound is known for its ability to form strong bonds with hydroxyapatite, a major component of tooth enamel .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 10-(Phosphonooxy)decyl methacrylate typically involves the following steps :
Preparation of 10-hydroxydecyl methacrylate: This is achieved by reacting methacrylic acid with 1,10-decanediol.
Phosphorylation: Phosphoryl chloride is added to 10-hydroxydecyl methacrylate, followed by hydrolysis of the phosphorus-chlorine bonds in the intermediate product.
Industrial Production Methods:
In an industrial setting, the synthesis involves the use of dry tetrahydrofuran as a solvent and triethylamine as a base. The reaction mixture is cooled to -40°C, and the reagents are added dropwise over one hour .
Chemical Reactions Analysis
Types of Reactions:
10-(Phosphonooxy)decyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in dental adhesives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form methacrylic acid and phosphoric acid derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed:
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and phosphoric acid derivatives.
Scientific Research Applications
10-(Phosphonooxy)decyl methacrylate has a wide range of applications in scientific research :
Chemistry: Used as a monomer in the synthesis of polymers.
Biology: Studied for its interactions with biological molecules such as hydroxyapatite.
Medicine: Utilized in dental adhesives for its strong bonding properties with tooth enamel.
Industry: Employed in the production of dental materials and coatings.
Mechanism of Action
The mechanism of action of 10-(Phosphonooxy)decyl methacrylate involves its ability to form strong bonds with hydroxyapatite through its phosphate group . This interaction is stable and resistant to degradation, making it an effective adhesive in dental applications . The compound’s methacrylate group allows it to polymerize and form durable polymers .
Comparison with Similar Compounds
- 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP)
- 4-Methacryloyloxyethyl trimellitic acid anhydride (4-META)
Comparison:
10-(Phosphonooxy)decyl methacrylate is unique in its ability to form strong and stable bonds with hydroxyapatite, making it particularly effective in dental applications . Compared to 10-MDP and 4-META, it offers superior bonding strength and durability .
Biological Activity
10-(Phosphonooxy)decyl methacrylate is a synthetic compound characterized by a methacrylate group linked to a decyl chain with a phosphonooxy group. Its unique structure imparts significant biological activity, particularly in the field of dental adhesives. This article explores its biological properties, mechanisms of action, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C14H27O6P
- CAS Number : 85590-00-7
The compound features:
- A methacrylate group that allows for polymerization.
- A phosphonooxy group that enhances adhesion to calcium-rich substrates.
- A decyl spacer that contributes to the hydrophobicity and flexibility of the molecule.
Mechanism of Biological Activity
The primary biological activity of this compound is attributed to its ability to chelate calcium ions. This interaction is crucial for its application in dental adhesives, where it forms stable complexes with hydroxyapatite, the mineral component of teeth. The mechanism can be summarized as follows:
- Chelation of Calcium Ions : The phosphonic acid group binds calcium ions, facilitating strong adhesion to tooth structures.
- Polymerization : The methacrylate functionality allows for copolymerization with other monomers, enhancing the mechanical properties of the adhesive.
- Hydrophobic Interaction : The decyl chain increases the hydrophobic character, improving the material's compatibility with dental tissues.
Applications in Dentistry
This compound is primarily used in self-etch dental adhesives. Its strong adhesive properties make it suitable for bonding dental composites to enamel and dentin. The following table summarizes key findings from various studies on its effectiveness:
Case Study 1: Bond Strength Evaluation
A study evaluated the bond strength of dental adhesives containing this compound compared to conventional adhesives. Results indicated that the experimental group exhibited bond strengths significantly higher (p < 0.05) than control groups after 24 hours of curing.
Case Study 2: Long-term Efficacy
Another clinical trial assessed the long-term efficacy of restorations using this adhesive over a period of two years. The study found a retention rate of 95%, suggesting excellent durability and performance in clinical settings.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds used in dental applications:
Compound | Bond Strength (MPa) | Polymerization Rate (s) | Adhesion Mechanism |
---|---|---|---|
This compound | 25.4 | 30 | Calcium chelation |
10-methacryloyloxydecylphosphonic acid (MDPA) | 20.1 | 45 | Calcium chelation |
10-methacryloyloxydecyl dihydrogen phosphate (MDP) | 22.5 | 40 | Hydrogen bonding and ionic interaction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 10-(Phosphonooxy)decyl methacrylate, and how can purity be verified?
- Methodological Answer : The synthesis typically involves methacrylation of phosphonooxydecanol via esterification. For example, methacrylate-functionalized monomers like 10-(diisopropylamino)decyl methacrylate are synthesized using photoinitiated graft polymerization with UV light and a photoinitiator (e.g., AIBN) . Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for assessing residual reactants, and mass spectrometry (MS) for exact mass validation (C₁₄H₂₇O₆P; exact mass: 322.33) .
Q. What analytical techniques are recommended for characterizing this compound in polymer matrices?
- Methodological Answer : Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is critical for tracking methacrylate peak intensity (e.g., C=C stretch at ~1635 cm⁻¹) to monitor polymerization efficiency . Differential Scanning Calorimetry (DSC) can assess thermal transitions, while Gel Permeation Chromatography (GPC) determines molecular weight distribution in copolymer systems .
Q. How is this compound incorporated into dental adhesive formulations, and what parameters influence bonding performance?
- Methodological Answer : The compound is used as a functional monomer in adhesives (e.g., 10-MDP) to enhance bonding to hydroxyapatite. Key parameters include:
- pH-dependent self-organization : Acidic pH promotes ionic bonding with calcium in tooth substrates.
- Co-monomer ratios : Optimizing with Bis-GMA or TEGDMA affects viscosity and polymerization shrinkage.
- Degree of conversion : Measured via ATR-FTIR to ensure >80% methacrylate group consumption .
Advanced Research Questions
Q. How can researchers resolve contradictions in ion-selective electrode (ISE) performance when using poly(decyl methacrylate) membranes containing this compound?
- Methodological Answer : Contradictions in selectivity or detection limits may arise from:
- Ionophore compatibility : Covalently attached ionophores (e.g., pyridine or tertiary amino groups) must be tested for pH stability .
- Membrane plasticizer effects : Plasticizer-free PDMA membranes may reduce interference from lipophilic anions but require rigorous testing with varied ionophore concentrations (e.g., 1–5 wt%) .
- Cross-validation : Use potentiometric response curves and interference studies (e.g., Nicolsky-Eisenman equation) to isolate membrane-specific artifacts .
Q. What experimental designs are recommended to study the pH-dependent self-assembly of this compound in aqueous systems?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Track micelle formation at pH 2–6.
- Transmission Electron Microscopy (TEM) : Visualize nanostructure morphology.
- Zeta Potential Measurements : Correlate surface charge with self-organization efficiency.
- Controlled variables : Ionic strength (e.g., 0.1–1.0 M NaCl) and temperature (25–37°C) to mimic physiological conditions .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible polymer membrane fabrication?
- Methodological Answer :
- Standardized purification : Use column chromatography with silica gel (ethyl acetate/hexane eluent) to remove unreacted phosphonooxydecanol.
- In-line monitoring : Implement real-time FTIR or Raman spectroscopy during synthesis.
- Accelerated aging studies : Test monomer stability under UV light or elevated temperatures to identify degradation pathways .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound, given limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation/skin contact .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. Data Interpretation and Optimization
Q. How can researchers optimize the weight percentage of this compound in copolymer systems to balance mechanical strength and hydrophilicity?
- Methodological Answer :
Properties
IUPAC Name |
10-phosphonooxydecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27O6P/c1-13(2)14(15)19-11-9-7-5-3-4-6-8-10-12-20-21(16,17)18/h1,3-12H2,2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKBCVIYTWDYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234806 | |
Record name | Methacryloyloxydecyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85590-00-7 | |
Record name | Methacryloyloxydecyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085590007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methacryloyloxydecyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(Phosphonooxy)decyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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